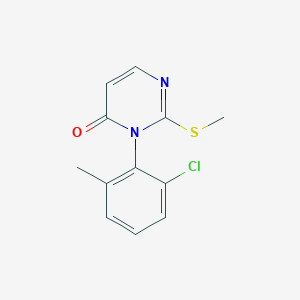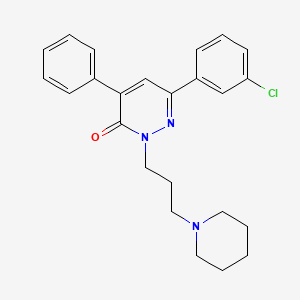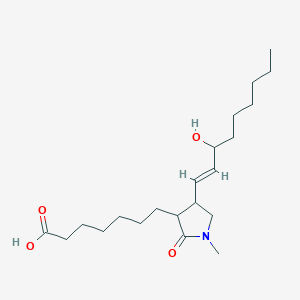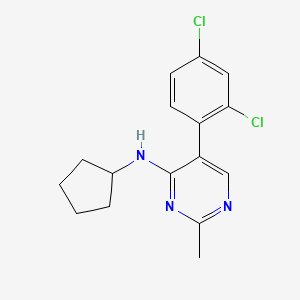
Cyclohexene, 4-(2-bromoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 4-(2-bromoethyl)-: is an organic compound with the molecular formula C8H13Br It is a derivative of cyclohexene, where a bromoethyl group is attached to the fourth carbon of the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexene, 4-(2-bromoethyl)- can be synthesized through the bromination of cyclohexene. The process typically involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of cyclohexene, 4-(2-bromoethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexene, 4-(2-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Formation of alcohols, ethers, or other substituted derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Applications De Recherche Scientifique
Cyclohexene, 4-(2-bromoethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexene, 4-(2-bromoethyl)- involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution and elimination reactions. The compound can also participate in electrophilic addition reactions due to the presence of the double bond in the cyclohexene ring .
Comparaison Avec Des Composés Similaires
Cyclohexene: A simple cycloalkene with a double bond, lacking the bromoethyl group.
4-(2-Chloroethyl)cyclohexene: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)cyclohexene: Similar structure but with an iodoethyl group instead of a bromoethyl group.
Uniqueness: Cyclohexene, 4-(2-bromoethyl)- is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties. The bromine atom’s electronegativity and size influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
63540-01-2 |
|---|---|
Formule moléculaire |
C8H13Br |
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
4-(2-bromoethyl)cyclohexene |
InChI |
InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2 |
Clé InChI |
AJDCCNQUNLJJJB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)



